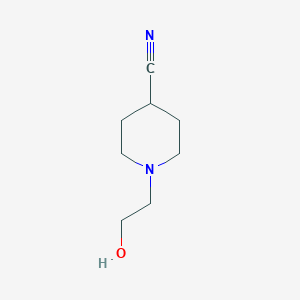

1-(2-Hydroxyethyl)piperidine-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-hydroxyethyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-7-8-1-3-10(4-2-8)5-6-11/h8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPPKOWXZGFJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550515 | |

| Record name | 1-(2-Hydroxyethyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21168-73-0 | |

| Record name | 1-(2-Hydroxyethyl)-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21168-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Hydroxyethyl)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delineates its chemical identity, physicochemical properties, and a detailed, proposed synthetic pathway, grounded in established chemical principles. Furthermore, it explores the potential applications of this molecule as a versatile building block for the synthesis of novel therapeutic agents, drawing parallels with the pharmacological significance of the broader piperidine class of compounds. A thorough discussion on safety protocols and handling procedures, extrapolated from data on structurally related molecules, is also presented to ensure safe laboratory practices. This guide is intended to be an essential resource for researchers and professionals engaged in the design and synthesis of new chemical entities for therapeutic applications.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine moiety is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence in drug design stems from its ability to confer favorable pharmacokinetic properties, including improved solubility, metabolic stability, and oral bioavailability.[2] The rigid, chair-like conformation of the piperidine ring also provides a well-defined three-dimensional scaffold for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets.[2]

Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and central nervous system (CNS) effects.[3][4] The versatility of the piperidine core allows for extensive functionalization at both the nitrogen atom and the carbon ring, making it a highly privileged scaffold in medicinal chemistry. This guide focuses on a specific, functionalized derivative, this compound, exploring its chemical characteristics and potential as a key intermediate in the synthesis of novel drug candidates.

Chemical Identity and Physicochemical Properties

Molecular Formula: C₈H₁₄N₂O[5]

Molecular Weight: 154.21 g/mol [5]

IUPAC Name: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Expected to be a solid or oil | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Expected to be soluble in polar organic solvents | N/A |

| Storage | Sealed in dry, room temperature | [5] |

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-(2-Hydroxyethyl)piperidin-4-one

The initial step involves the N-alkylation of 4-piperidone with a suitable 2-hydroxyethylating agent. A common and effective method is the reaction with 2-bromoethanol in the presence of a mild base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. The base serves to deprotonate the secondary amine of the piperidone, facilitating nucleophilic attack on the electrophilic carbon of 2-bromoethanol.

Experimental Protocol:

-

To a solution of 4-piperidone (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-bromoethanol (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure 1-(2-hydroxyethyl)piperidin-4-one.

Step 2: Synthesis of this compound

The second step involves the conversion of the ketone functionality of 1-(2-hydroxyethyl)piperidin-4-one to a nitrile. A well-established method for this transformation is the use of tosyl cyanide (p-toluenesulfonyl cyanide) in the presence of a base.[7] This reaction proceeds via the formation of a cyanohydrin intermediate, which is then dehydrated to the nitrile.

Experimental Protocol:

-

Dissolve 1-(2-hydroxyethyl)piperidin-4-one (1.0 eq) in methanol.

-

Add triethylamine (1.5 eq) to the solution and cool to 0 °C.

-

Slowly add a solution of tosyl cyanide (1.2 eq) in methanol to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Applications in Drug Discovery

The structural features of this compound, namely the piperidine core, the hydroxyethyl side chain, and the nitrile group, make it a highly attractive building block for the synthesis of diverse and complex molecules with potential therapeutic applications.

-

Piperidine Scaffold: As previously discussed, the piperidine ring is a privileged scaffold in medicinal chemistry, often imparting favorable ADME (absorption, distribution, metabolism, and excretion) properties to drug candidates.[2]

-

Hydroxyethyl Group: The primary alcohol functionality provides a handle for further chemical modification through esterification, etherification, or oxidation, allowing for the introduction of various pharmacophoric groups to modulate biological activity and physicochemical properties.

-

Nitrile Group: The nitrile moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open up a wide range of possibilities for creating libraries of compounds for high-throughput screening. Furthermore, the nitrile group itself can act as a hydrogen bond acceptor or a bioisostere for other functional groups in interactions with biological targets.

Given the established pharmacological importance of piperidine derivatives, this compound can serve as a key intermediate in the synthesis of novel compounds targeting a variety of diseases, including cancer, infectious diseases, and neurological disorders.[3][4]

Spectroscopic Characterization (Predicted)

While experimental spectral data for this compound is not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Key Signals |

| ¹H NMR | Signals corresponding to the piperidine ring protons, the methylene protons of the hydroxyethyl group, and the methine proton at the 4-position. The hydroxyl proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbon atoms of the piperidine ring, the hydroxyethyl group, and the nitrile carbon (typically in the range of 115-125 ppm). |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretch of the alcohol, and a sharp, medium intensity peak around 2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 154.21. |

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following recommendations are based on the known hazards of structurally similar piperidine and nitrile-containing compounds.[6][8][9]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged piperidine scaffold and reactive functional groups provides a gateway to the synthesis of diverse libraries of novel compounds for biological screening. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and essential safety information to facilitate its use in a research setting. The exploration of this and other functionalized piperidine derivatives will undoubtedly continue to be a fruitful endeavor in the quest for new and effective therapeutic agents.

References

- Capot Chemical Co., Ltd. (n.d.). MSDS of 1-(Pyridin-4-yl)piperidine-4-carbonitrile.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.

- Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- Loba Chemie. (n.d.). 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis.

- PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine.

- Wieczorek, M., Gornicka, A., & Cholewinski, G. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 282, 117009.

- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.

- Google Patents. (n.d.). US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.

- Ottokemi. (n.d.). 1-(2-Hydroxyethyl)piperidine, 99% | 3040-44-6.

- Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine.

- ResearchGate. (n.d.). Analysis of Reaction Kinetics of CO2 Absorption into a Novel 1-(2-Hydroxyethyl)-piperidine Solvent Using Stopped-Flow Technique.

- ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids.

- CDC Stacks. (n.d.). Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine.

- GNPS. (2020). GNPS Library Spectrum CCMSLIB00005774329.

- Mol-Instincts. (n.d.). 622-26-4 4-Piperidineethanol.

- PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-piperidone.

- PrepChem.com. (n.d.). Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine.

- Al-Ostoot, F. H., Al-Ghamdi, M. A., El-Faham, A., & Al-Majid, A. M. (2025).

- Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine.

- NIST. (n.d.). 2-(2-Hydroxyethyl)piperidine.

- Gultyai, V. P., Korotaev, V. Y., Sokovnin, Y. A., & Barkov, A. Y. (2018). Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. Molbank, 2018(4), M1021.

- Mol-Instincts. (n.d.). 622-26-4 4-Piperidineethanol.

- Faialaga, N. H., Gomez, C., Bartko, S. G., Natho, P., & Danheiser, R. L. (2023). Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses, 100, 4-28.

- ResearchGate. (n.d.). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure.

- Wünsch, B., Schepmann, D., & Schoof, S. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(6), 466–479.

Sources

- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 21168-73-0|this compound|BLD Pharm [bldpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. orgsyn.org [orgsyn.org]

- 8. US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 9. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2-Hydroxyethyl)piperidine-4-carbonitrile: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The piperidine scaffold is a prevalent motif in numerous FDA-approved pharmaceuticals, and its functionalization allows for the fine-tuning of physicochemical and biological properties.[1] This document details the chemical structure, physicochemical properties, and a proposed synthetic route for this compound. Furthermore, it outlines methodologies for its purification and analytical characterization, including spectroscopic and chromatographic techniques. The guide also explores the potential applications of this molecule, particularly as a versatile building block in drug discovery. This paper is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing foundational knowledge and practical insights into the chemistry of this promising intermediate.

Introduction: The Significance of Functionalized Piperidines

The piperidine ring is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents due to its ability to confer desirable properties such as aqueous solubility and metabolic stability.[1] The strategic functionalization of the piperidine nucleus is a key strategy in the development of novel drug candidates. This compound incorporates three key functional groups: a tertiary amine within the piperidine ring, a primary alcohol on the N-ethyl substituent, and a nitrile group at the 4-position. This unique combination of functionalities makes it a highly versatile intermediate for further chemical modifications, enabling the exploration of diverse chemical space in drug discovery programs.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol .[2] The structure features a piperidine ring N-substituted with a 2-hydroxyethyl group and a carbonitrile group at the C4 position.

Table 1: Physicochemical Properties of this compound and its Precursors

| Property | This compound (Predicted) | 4-Cyanopiperidine[3] | 1-(2-Hydroxyethyl)piperidine[4] |

| CAS Number | 21168-73-0[2] | 4395-98-6[3] | 3040-44-6[4] |

| Molecular Formula | C₈H₁₄N₂O[2] | C₆H₁₀N₂[3] | C₇H₁₅NO[4] |

| Molecular Weight | 154.21 g/mol [2] | 110.16 g/mol [3] | 129.20 g/mol [4] |

| Appearance | Colorless to pale yellow liquid or low melting solid | Clear colorless to pale yellow liquid[5] | Colorless liquid[6] |

| Boiling Point | Not available | 100 - 105 °C at 16 hPa[7] | 199-202 °C[4] |

| Density | Not available | 0.987 g/cm³[7] | 0.973 g/mL at 25 °C[4] |

| Solubility | Soluble in water and polar organic solvents | Soluble in chloroform[7] | Soluble in water[6] |

| Flash Point | Not available | 105 °C[7] | 69 °C |

Synthesis and Purification

A plausible and efficient synthetic route to this compound involves the N-alkylation of 4-cyanopiperidine with a suitable two-carbon electrophile bearing a hydroxyl group or its protected form.

Proposed Synthetic Pathway: N-Alkylation of 4-Cyanopiperidine

The most direct approach is the reaction of 4-cyanopiperidine with 2-chloroethanol or 2-bromoethanol in the presence of a base to neutralize the hydrohalic acid byproduct.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 4-cyanopiperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Slowly add 2-chloroethanol (1.1 eq) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by vacuum distillation.

Causality Behind Experimental Choices

-

Solvent: Acetonitrile and DMF are polar aprotic solvents that are well-suited for Sₙ2 reactions. They effectively dissolve the reactants and facilitate the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of 2-chloroethanol.

-

Base: Potassium carbonate is a mild inorganic base that is sufficient to neutralize the HCl generated during the reaction without promoting side reactions. Stronger bases could lead to the elimination of HCl from 2-chloroethanol to form ethylene oxide.

-

Temperature: Moderate heating increases the reaction rate without causing significant decomposition of the reactants or product.

Analytical Characterization

A combination of spectroscopic and chromatographic methods is essential for the structural elucidation and purity assessment of this compound.

Spectroscopic Analysis (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons of the hydroxyethyl group, and the methine proton at the 4-position. The chemical shifts would be influenced by the neighboring functional groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon will appear in the downfield region (around 120 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the nitrile group (C≡N) around 2240 cm⁻¹ and a broad absorption for the hydroxyl group (O-H) in the range of 3200-3600 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (154.21 g/mol ).

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound.[8] It can separate the target compound from starting materials and byproducts, providing both retention time and mass spectral data for identification.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity analysis, particularly if the compound has poor volatility or thermal stability. A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a suitable starting point for method development.

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound make it a valuable building block for the synthesis of more complex molecules with potential biological activity.

Caption: Potential chemical transformations and applications.

-

Synthesis of Bioactive Molecules: The nitrile group can be reduced to a primary amine, yielding a 4-(aminomethyl)piperidine derivative. This motif is present in various biologically active compounds. The hydroxyl group can be derivatized to form esters or ethers, which can act as pro-drugs or linkers for bioconjugation.

-

Materials Science: The bifunctional nature of the molecule (hydroxyl and nitrile groups) makes it a potential monomer for the synthesis of functional polymers.

Safety and Handling

-

4-Cyanopiperidine: This compound is harmful if swallowed and can cause serious eye irritation.[7][9] It is also irritating to the skin.[9]

-

1-(2-Hydroxyethyl)piperidine: This substance is harmful if swallowed, causes skin irritation, and serious eye irritation.[10][11] It may also cause respiratory irritation.[10][11]

Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its unique combination of a piperidine core, a hydroxyl group, and a nitrile functionality provides multiple avenues for further chemical elaboration. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and methodologies for its characterization. The potential applications in drug discovery and materials science are significant, making this compound a valuable tool for researchers and scientists in these fields. Further investigation into the biological activities of derivatives of this compound is warranted.

References

- Loba Chemie. (2019, January 11). Safety Data Sheet: 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis.

- S D Fine-Chem Limited. (n.d.). GHS Safety Data Sheet: 1-(2-HYDROXYETHYL)PIPERIDINE.

- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-(2-Hydroxyethyl)piperidine.

- Loba Chemie. (n.d.). 3040-44-6 CAS | 1-(2-HYDROXYETHYL) PIPERIDINE | Laboratory Chemicals | Article No. 04125.

- PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-piperidone.

- Ottokemi. (n.d.). 1-(2-Hydroxyethyl)piperidine, 99% | 3040-44-6.

- Google Patents. (n.d.). US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.

- PubChem. (n.d.). 4-Cyanopiperidine.

- National Institutes of Health. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines.

- PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride.

- PubChem. (n.d.). 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine.

- ChemUniverse. (n.d.). Request Bulk Quote.

- NIST. (n.d.). 2-(2-Hydroxyethyl)piperidine.

- PubMed. (1999, February). 4-hydroxylated piperidines and N-methyleuphococcinine (1-methyl-3-granatanone) from Picea (Spruce) species. Identification and synthesis.

- National Institutes of Health. (n.d.). Piperidine.

- National Institutes of Health. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications.

- Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine.

- ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....

- BscScan. (n.d.). BEP-20 Token | Address: 0x323f36b0...2CB7599d2.

Sources

- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 21168-73-0|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Cyanopiperidine | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-Hydroxyethyl)piperidine, 99% | 3040-44-6 | www.ottokemi.com [ottokemi.com]

- 5. 4-Cyanopiperidin, 96 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. N-(2-Hydroxyethyl) Piperidine, 3040-44-6, β-Piperidinoethanol; 1-(2-Hydroxyethyl)piperidine; 2-(1-Piperidino)ethanol; 2-(1-Piperidinyl)ethanol [mallakchemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

1-(2-Hydroxyethyl)piperidine-4-carbonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 21168-73-0).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established analytical methodologies for its characterization. It covers key physicochemical parameters, spectral identification, experimental protocols for purity assessment, and essential safety and handling procedures. The guide emphasizes the causality behind experimental choices, providing a framework for robust and reliable characterization of this important synthetic intermediate.

Core Physicochemical Properties and Molecular Identity

This compound is a bifunctional organic compound featuring a piperidine ring, a hydroxyl group, and a nitrile group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. Its properties are dictated by the interplay of the polar hydroxyl and nitrile groups with the nonpolar heterocyclic backbone.

Chemical and Molecular Identifiers

A precise understanding of a compound begins with its fundamental identifiers, which are crucial for sourcing, regulatory compliance, and literature searches.

| Identifier | Value | Source |

| CAS Number | 21168-73-0 | [1][2][3][4] |

| Molecular Formula | C₈H₁₄N₂O | [5] |

| Molecular Weight | 154.21 g/mol | [5] |

| Purity | Typically supplied at ≥95% | [3] |

Known and Predicted Physical Properties

Detailed experimental data for this compound is not extensively published. The properties are largely inferred from data provided by chemical suppliers and predictions based on its structure. For comparison, data for the parent structures, 1-(2-hydroxyethyl)piperidine and piperidine-4-carbonitrile, are instructive.

-

1-(2-hydroxyethyl)piperidine (CAS 3040-44-6): This analog, lacking the nitrile group, is a liquid at room temperature with a boiling point of 199-202 °C and a density of approximately 0.973 g/mL.[6][7]

-

Piperidine-4-carbonitrile (CAS 4395-98-6): This precursor, lacking the hydroxyethyl group, is a liquid with a density of 0.987 g/mL.[8]

The presence of the polar hydroxyl and nitrile groups in the target molecule suggests strong intermolecular hydrogen bonding and dipole-dipole interactions. Consequently, one would anticipate a relatively high boiling point and potential solubility in polar organic solvents.

Molecular Structure and Spectroscopic Characterization

Confirming the identity and purity of a chemical substance is paramount. Spectroscopic methods provide a definitive fingerprint of the molecular structure.

Molecular Structure Diagram

The structure of this compound is foundational to understanding its reactivity and physical behavior.

Caption: Molecular structure of this compound.

Expected Spectral Signatures

While specific spectra for this compound are not publicly available, a senior scientist can predict the key features based on its structure:

-

¹H NMR: Protons on the piperidine ring would appear as complex multiplets. The two sets of methylene protons in the hydroxyethyl group (-N-CH₂-CH₂-OH) would likely present as distinct triplets. The proton of the hydroxyl group would be a broad singlet, and the methine proton at the C4 position would be a multiplet.

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The carbon of the nitrile group (C≡N) would be a key identifier, appearing significantly downfield. The carbons adjacent to the nitrogen and oxygen atoms would also have characteristic chemical shifts.

-

IR Spectroscopy: Key vibrational bands would confirm the presence of the primary functional groups: a broad absorption band around 3400 cm⁻¹ for the O-H stretch of the alcohol and a sharp, medium-intensity peak around 2240 cm⁻¹ for the C≡N stretch of the nitrile.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 154. Subsequent fragmentation patterns would likely involve the loss of the hydroxyethyl group or cleavage of the piperidine ring.

Experimental Protocol: Purity and Identity Verification by GC-MS

For a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an authoritative method for assessing purity and confirming identity.[9] It provides exceptional separation of volatile impurities and definitive structural information from the mass spectrum.

Rationale for Method Selection

-

Expertise: GC is ideal for thermally stable, volatile, and semi-volatile compounds. The combination with Mass Spectrometry allows for the unequivocal identification of the main component and any co-eluting impurities by comparing their mass spectra to known libraries or by analyzing fragmentation patterns.

-

Trustworthiness: A validated GC-MS protocol is a self-validating system. System suitability tests, including resolution checks and injector precision, ensure the reliability of each analytical run. The use of an internal standard can provide highly accurate quantification.

Step-by-Step GC-MS Protocol

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a suitable solvent, such as methanol or dichloromethane, in a volumetric flask.

-

Vortex until fully dissolved.

-

Transfer an aliquot to a 2 mL GC vial for analysis.

-

-

Instrumentation and Conditions: (A typical starting point for method development)

-

Gas Chromatograph: Agilent GC 8890 or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Inlet: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.[9]

-

-

MSD Conditions:

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 amu.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm identity by matching the acquired mass spectrum with the expected fragmentation pattern.

-

Calculate purity by the area percent method, assuming all components have a similar response factor. For higher accuracy, determine the relative response factors of known impurities.

-

Experimental Workflow Diagram

Caption: GC-MS workflow for purity analysis of this compound.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. While a specific safety data sheet (SDS) for this exact compound is not widely available, safe handling practices can be established based on analogous compounds like 1-(2-Hydroxyethyl)piperidine.[10][11][12]

-

Hazard Classification (Anticipated): Based on its analogs, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][11] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A standard laboratory coat should be worn.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[10]

-

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mist. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a synthetic intermediate with significant potential in pharmaceutical research and development. This guide has consolidated the available physicochemical data and presented a robust framework for its analytical characterization, grounded in established scientific principles. By combining predictive understanding with rigorous experimental protocols like GC-MS, researchers can ensure the quality, purity, and identity of this compound, facilitating its effective use in complex synthetic pathways. Adherence to the outlined safety procedures is essential for responsible laboratory practice.

References

- AbacipharmTech. This compound. [Link]

- Reagents & Instruments Network. This compound - Fluorochem. [Link]

- Loba Chemie. 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS. [Link]

- SD Fine-Chem. 1-(2-HYDROXYETHYL)

- PubChem. 1-(2-Hydroxyethyl)-4-piperidone. [Link]

- Thermo Fisher Scientific. 1-(2-Hydroxyethyl)

- Loba Chemie. 1-(2-HYDROXYETHYL) PIPERIDINE For Synthesis. [Link]

- Ottokemi. 1-(2-Hydroxyethyl)piperidine, 99%. [Link]

- PubChem. 1-(2-Hydroxyethyl)-4-methylpiperazine. [Link]

- Google Patents. US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.

- Cheméo. Chemical Properties of Piperidine-4-carbonitrile (CAS 4395-98-6). [Link]

- PubChem. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine. [Link]

- CAS Common Chemistry. 1-(2-Hydroxyethyl)-4-piperidinepropanol. [Link]

- Chemical-Suppliers.com. Piperidine-4-carbonitrile | CAS 4395-98-6. [Link]

- PrepChem.com. Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine. [Link]

- Gasmet.com.hk. 1-(2-Hydroxyethyl)piperidine. [Link]

- Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperidine. [Link]

- NIST WebBook. 2-(2-Hydroxyethyl)piperidine. [Link]

- PubChem. Synthesis of N-(2-hydroxyethyl)

- Google Patents. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.

Sources

- 1. 21168-73-0|this compound|BLD Pharm [bldpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 4. abacipharma.com [abacipharma.com]

- 5. eMolecules this compound | 21168-73-0 | | Fisher Scientific [fishersci.com]

- 6. 1-(2-Hydroxyethyl)piperidine, 99% | 3040-44-6 | www.ottokemi.com [ottokemi.com]

- 7. 1-(2-Hydroxyethyl)piperidin ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Piperidine-4-carbonitrile | CAS 4395-98-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility Profile of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile

This guide provides a comprehensive technical overview of the solubility profile of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile, a key consideration for its application in research and drug development. Given the limited publicly available experimental data for this specific molecule[1], this document synthesizes theoretical predictions based on its chemical structure with detailed, field-proven experimental protocols for empirical determination. This approach ensures a robust and self-validating framework for researchers and drug development professionals.

Executive Summary: A Predictive Overview

This compound incorporates several functional groups that dictate its likely solubility behavior. The core piperidine ring, a saturated heterocycle, provides a foundational nonpolar character[2]. However, the presence of a hydroxyl (-OH) group, a nitrile (-CN) group, and the tertiary amine within the piperidine ring introduces significant polarity and hydrogen bonding capabilities.

-

Aqueous Solubility: The hydroxyl and nitrile groups, along with the nitrogen atom in the piperidine ring, can act as hydrogen bond acceptors, while the hydroxyl group can also be a hydrogen bond donor. This suggests that this compound is likely to exhibit moderate to good solubility in water and other polar protic solvents. The basic nature of the piperidine nitrogen means that its aqueous solubility will be highly pH-dependent, increasing significantly in acidic conditions due to the formation of a more soluble salt.[2]

-

Organic Solvent Solubility: The molecule's mixed polarity suggests it will be soluble in a range of polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol)[3]. Its solubility in nonpolar solvents like hexane is expected to be limited due to the presence of the polar functional groups.[4][5]

This predictive analysis provides a strong starting point for experimental design. The following sections detail the methodologies required to empirically determine and quantify this solubility profile.

Theoretical Framework: The "Why" Behind the "How"

The principle of "like dissolves like" is the cornerstone of solubility prediction[6]. For this compound, we must consider the interplay of its constituent parts:

-

Piperidine Ring: A six-membered heterocyclic amine, the piperidine ring itself is miscible with water due to hydrogen bonding with the nitrogen atom[4][7].

-

1-(2-Hydroxyethyl) Group: This substituent significantly enhances polarity and introduces a primary alcohol, a strong hydrogen bond donor and acceptor. This group is expected to increase aqueous solubility.

-

4-Carbonitrile Group: The nitrile group is polar and can act as a hydrogen bond acceptor, further contributing to solubility in polar solvents.

The combination of these features results in a molecule with a complex solubility profile that must be experimentally verified.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate solubility data is critical for applications ranging from reaction chemistry to formulation development in the pharmaceutical industry[4][8]. The following protocols describe robust methods for determining the solubility of this compound.

Qualitative Solubility Assessment

This initial screening provides a rapid understanding of the compound's solubility in a range of common solvents.

Protocol:

-

Add approximately 10 mg of this compound to a series of labeled small test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) in a stepwise manner, vortexing after each addition.

-

Visually inspect for complete dissolution.

-

Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Protocol:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. This ensures a saturated solution is formed.[2]

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Allow the vials to stand undisturbed for at least 24 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.[2]

-

Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Express the solubility in units of mg/mL or mol/L.

Data Presentation: Quantitative Solubility Data

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | 7.0 | Experimental Data | Experimental Data |

| PBS (pH 7.4) | 25 | 7.4 | Experimental Data | Experimental Data |

| 0.1 M HCl | 25 | 1.0 | Experimental Data | Experimental Data |

| Ethanol | 25 | N/A | Experimental Data | Experimental Data |

| DMSO | 25 | N/A | Experimental Data | Experimental Data |

| Hexane | 25 | N/A | Experimental Data | Experimental Data |

pH-Dependent Aqueous Solubility Profile

Due to the basic piperidine nitrogen, the aqueous solubility of this compound is expected to be highly dependent on pH.[2]

Protocol:

-

Prepare a series of aqueous buffer solutions covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Perform the quantitative shake-flask method described in section 3.2 for each buffer solution.

-

Plot the determined solubility as a function of pH to generate a pH-solubility profile.

Visualization: Experimental Workflow for Solubility Determination

Caption: Workflow for Quantitative Solubility Determination.

Factors Influencing Solubility and Mitigation Strategies

Several factors can influence the observed solubility of this compound. Understanding these can aid in troubleshooting and formulation development.

-

pH: As established, pH is a critical factor for this basic compound. Acidic conditions will protonate the piperidine nitrogen, forming a more soluble salt.[2]

-

Temperature: For most solids dissolving in a liquid, solubility increases with temperature. This can be leveraged to create supersaturated solutions, though care must be taken to assess the potential for precipitation upon cooling.

-

Co-solvents: The use of water-miscible organic solvents (co-solvents) such as ethanol or propylene glycol can significantly enhance the aqueous solubility of poorly soluble compounds.[2]

-

Salt Formation: If the free base has insufficient aqueous solubility for a desired application, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, citrate) can dramatically improve it.[2]

-

Complexation: For challenging solubility issues, complexation with agents like cyclodextrins can be explored to enhance the apparent solubility of the compound in aqueous media.[2]

Visualization: Decision Tree for Solubility Enhancement

Caption: Strategy for Enhancing Aqueous Solubility.

Conclusion

References

- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Chemistry LibreTexts. (2023, October 30). Experiment 1: Determination of Solubility Class.

- Faculty Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- ACS Omega. (2021, March 3). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions.

- Solubility of Things. (n.d.). Piperidine.

- Wikipedia. (n.d.). Piperidine.

- Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine.

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-(2-Hydroxyethyl) Piperidine, 3040-44-6, β-Piperidinoethanol; 1-(2-Hydroxyethyl)piperidine; 2-(1-Piperidino)ethanol; 2-(1-Piperidinyl)ethanol [mallakchemicals.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. What are the phase behavior of Piperidine Series in different mixtures? - Blog [btcpharmtech.com]

- 6. chem.ws [chem.ws]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

- 8. lifechemicals.com [lifechemicals.com]

1-(2-Hydroxyethyl)piperidine-4-carbonitrile spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Predicted Spectral Data of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule incorporating a piperidine ring, a nitrile group, and a primary alcohol. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The piperidine scaffold is a common motif in a wide array of pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties. The nitrile group can serve as a precursor to other functional groups or act as a key interacting element in a bioactive molecule. The hydroxyethyl side chain provides a site for further derivatization and can influence solubility and hydrogen bonding interactions.

Molecular Structure

The structural framework of this compound is presented below, with atoms numbered for clarity in the subsequent spectral assignments. This visual representation serves as a reference for the detailed analysis of the predicted spectral data.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the protons on the piperidine ring and the hydroxyethyl side chain.

Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| H on O9 | 1.5 - 3.0 | Broad Singlet | - | -OH |

| H on C8 | ~3.65 | Triplet | ~5.5 | -CH₂-OH |

| H on C7 | ~2.60 | Triplet | ~5.5 | -N-CH₂- |

| H on C2, C6 (axial) | ~2.20 | Triplet of Doublets | J ≈ 11, 3 | Piperidine |

| H on C2, C6 (equatorial) | ~2.80 | Doublet of Triplets | J ≈ 11, 3 | Piperidine |

| H on C4 | ~2.75 | Triplet of Triplets | J ≈ 11, 4 | Piperidine |

| H on C3, C5 (axial) | ~1.80 | Quartet of Doublets | J ≈ 12, 4 | Piperidine |

| H on C3, C5 (equatorial) | ~2.00 | Doublet of Multiplets | J ≈ 12, 4 | Piperidine |

Interpretation of Predicted ¹H NMR Spectrum

-

Hydroxyethyl Group: The protons of the hydroxyethyl group are expected to give two distinct signals. The methylene protons adjacent to the hydroxyl group (H on C8) are predicted to appear as a triplet around 3.65 ppm due to coupling with the neighboring methylene protons (H on C7). The methylene protons attached to the nitrogen (H on C7) are expected to resonate as a triplet around 2.60 ppm, also due to coupling with the H on C8 protons. The hydroxyl proton (H on O9) is expected to be a broad singlet, the chemical shift of which can vary depending on concentration and temperature.

-

Piperidine Ring Protons: The protons on the piperidine ring will exhibit more complex splitting patterns due to the chair conformation of the ring and axial/equatorial positions.

-

The protons on C2 and C6, adjacent to the nitrogen, will be deshielded and are expected to appear in the range of 2.20-2.80 ppm. The equatorial protons are typically found at a slightly lower field than the axial protons.

-

The proton at C4, being attached to a carbon bearing the electron-withdrawing nitrile group, is expected to be deshielded and resonate around 2.75 ppm. It will likely appear as a multiplet due to coupling with the four neighboring protons on C3 and C5.

-

The protons on C3 and C5 are expected to appear in the more upfield region of 1.80-2.00 ppm. Again, the axial and equatorial protons will have different chemical shifts and coupling constants.

-

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.

-

Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C10 | ~122 | -C≡N |

| C8 | ~60 | -CH₂-OH |

| C7 | ~58 | -N-CH₂- |

| C2, C6 | ~53 | Piperidine |

| C3, C5 | ~30 | Piperidine |

| C4 | ~28 | Piperidine |

Interpretation of Predicted ¹³C NMR Spectrum

-

Nitrile Carbon (C10): The carbon of the nitrile group is expected to appear in the characteristic region for nitriles, around 122 ppm.

-

Hydroxyethyl Group Carbons (C7, C8): The carbon atom bonded to the hydroxyl group (C8) is predicted to be around 60 ppm, while the carbon attached to the nitrogen (C7) will be slightly upfield at approximately 58 ppm.

-

Piperidine Ring Carbons (C2, C3, C4, C5, C6): The carbons of the piperidine ring will have distinct chemical shifts. The carbons adjacent to the nitrogen (C2 and C6) are expected around 53 ppm. The C4 carbon, substituted with the nitrile group, is predicted to be around 28 ppm, and the C3 and C5 carbons are expected at approximately 30 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Tune the probe for ¹³C frequency.

-

Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence to obtain singlets for all carbon signals. A spectral width of 0-150 ppm is generally appropriate. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Processing: Process the FID similarly to the ¹H NMR spectrum.

-

Analysis: Assign the chemical shifts to the corresponding carbon atoms in the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3500 - 3200 | O-H stretch | Alcohol | Strong, Broad |

| 2950 - 2850 | C-H stretch | Alkane | Strong |

| 2260 - 2240 | C≡N stretch | Nitrile | Medium, Sharp |

| 1470 - 1430 | C-H bend | Alkane | Medium |

| 1150 - 1050 | C-O stretch | Primary Alcohol | Strong |

| 1100 - 1000 | C-N stretch | Amine | Medium |

Interpretation of Predicted IR Spectrum

-

A prominent, broad absorption band in the region of 3500-3200 cm⁻¹ will be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

-

Strong absorption bands in the 2950-2850 cm⁻¹ region will correspond to the C-H stretching vibrations of the piperidine ring and the ethyl side chain.

-

A sharp, medium-intensity peak around 2250 cm⁻¹ is a key diagnostic band for the C≡N stretching of the nitrile group.

-

A strong band in the 1150-1050 cm⁻¹ region will be due to the C-O stretching of the primary alcohol.

-

A medium intensity band in the 1100-1000 cm⁻¹ region will correspond to the C-N stretching of the tertiary amine in the piperidine ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate if it is a low-melting solid. Alternatively, a KBr pellet can be prepared if the sample is a solid.

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected molecular weight of this compound (C₈H₁₄N₂O) is 154.11 g/mol . In electron ionization (EI) mass spectrometry, a molecular ion peak at m/z = 154 would be expected. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 155 would likely be the base peak.

-

Key Fragmentation Patterns: The fragmentation of piperidine derivatives is often initiated by cleavage alpha to the nitrogen atom.

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| 124 | [M - CH₂O]⁺ | Loss of formaldehyde from the hydroxyethyl side chain. |

| 110 | [M - C₂H₄O]⁺ | Loss of the entire hydroxyethyl group. |

| 97 | [C₅H₉N₂]⁺ | Cleavage of the N-C bond of the hydroxyethyl group. |

| 83 | [C₅H₉N]⁺ | Alpha-cleavage with loss of the hydroxyethyl group and the nitrile group. |

| 56 | [C₃H₆N]⁺ | Further fragmentation of the piperidine ring. |

Predicted Fragmentation Pathway

Caption: Predicted key fragmentation pathways for this compound in ESI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) for soft ionization or electron ionization (EI) for more extensive fragmentation.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. The predicted data, based on the analysis of its constituent functional groups and comparison with analogous structures, offers a comprehensive spectral profile that can be used for the identification and characterization of this compound in a research and development setting. The provided experimental protocols outline the standard procedures for acquiring such spectral data, ensuring that researchers can effectively apply these analytical techniques in their work.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Google Patents. (2016). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.

- Université catholique de Louvain. (n.d.). Solution-Phase Parallel Synthesis of Spirohydantoins. Retrieved from [Link] (Specific deep link not available)

- PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link] (Specific deep link not available)

1-(2-Hydroxyethyl)piperidine-4-carbonitrile chemical properties

An In-Depth Technical Guide to 1-(2-Hydroxyethyl)piperidine-4-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound (CAS No. 21168-73-0) is a trifunctional heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its molecular architecture, featuring a piperidine core, a primary alcohol, and a nitrile group, presents a unique combination of functionalities. The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs due to its favorable pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of the compound's chemical properties, proposes a robust synthetic pathway, explores its reactivity, and discusses its potential as a versatile building block in modern drug discovery programs. The information is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique characteristics.

Compound Analysis: Structure and Physicochemical Properties

This compound is an aliphatic heteromonocyclic compound.[3] The core structure consists of a saturated six-membered piperidine ring substituted at two key positions: an N-alkylation with a hydroxyethyl group and a carbonitrile functional group at the C4 position. This arrangement provides three distinct points for chemical modification, making it a highly valuable synthetic intermediate.

Nomenclature and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 21168-73-0 | [4][5] |

| Molecular Formula | C₈H₁₄N₂O | [5] |

| Molecular Weight | 154.21 g/mol | [3][5] |

| Canonical SMILES | C1CN(CCC1C#N)CCO | [3] |

| InChIKey | GDPPKOWXZGFJLI-UHFFFAOYSA-N | [3] |

Physicochemical Data

Direct experimental data for this compound is not widely available in public literature.[4] However, properties can be estimated based on its structure and data from closely related analogues, such as 1-(2-Hydroxyethyl)piperidine (CAS: 3040-44-6).

| Property | Value (Data for 1-(2-Hydroxyethyl)piperidine unless noted) | Source |

| Physical State | Expected to be a liquid or low-melting solid at room temperature. | N/A |

| Boiling Point | 199-202 °C | |

| Density | 0.973 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4804 | |

| Flash Point | 69 °C (156.2 °F) - closed cup | |

| Solubility | Expected to be soluble in water and polar organic solvents. | N/A |

Synthesis and Manufacturing Pathway

A robust and scalable synthesis is critical for the utility of any chemical building block. While specific literature detailing the synthesis of this compound is sparse, a logical and efficient pathway can be proposed based on established organic chemistry principles for the N-alkylation of secondary amines.

Retrosynthetic Analysis

The most logical disconnection is at the C-N bond formed between the piperidine nitrogen and the hydroxyethyl group. This identifies piperidine-4-carbonitrile as the key starting material and a two-carbon electrophile, such as ethylene oxide or 2-chloroethanol, as the reagent.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol: N-Alkylation of Piperidine-4-carbonitrile

This protocol describes the reaction of piperidine-4-carbonitrile with 2-chloroethanol. The choice of a carbonate base and a polar aprotic solvent is designed to facilitate the Sₙ2 reaction while minimizing side reactions.

Materials:

-

Piperidine-4-carbonitrile

-

2-Chloroethanol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-4-carbonitrile (1.0 eq) and anhydrous acetonitrile.

-

Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq). The carbonate acts as a mild base to deprotonate the starting material in situ and neutralize the HCl byproduct, driving the reaction to completion.

-

Reagent Addition: Add 2-chloroethanol (1.1-1.2 eq) dropwise to the stirring suspension. An excess ensures full conversion of the starting piperidine.

-

Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Progress can be monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and brine. The washes remove any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product via flash column chromatography on silica gel or vacuum distillation to obtain pure this compound.

Chemical Reactivity and Applications

The compound's value lies in the distinct reactivity of its three functional groups, which can be addressed with chemo-selective reagents.

-

Tertiary Amine (Piperidine-N): As a tertiary amine, the nitrogen is basic and nucleophilic. It can be protonated to form salts or quaternized with alkyl halides. Its primary role in the scaffold is often to impart basicity and improve the aqueous solubility of the final molecule, a key attribute for drug candidates.

-

Primary Alcohol (-OH): The hydroxyl group is a versatile handle for introducing a wide range of functionalities. It can undergo oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, or etherification (e.g., Williamson ether synthesis).

-

Nitrile (-C≡N): The nitrile group is a stable but reactive functional group. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced using reagents like LiAlH₄ or catalytic hydrogenation to form a primary amine (aminomethyl group). This transformation is particularly useful for extending the molecule and introducing a new basic center.

Caption: Key reaction pathways for the title compound.

Role in Drug Discovery

Piperidine derivatives are integral to pharmaceuticals, acting as key pharmacophores in drugs for CNS disorders, pain management, and inflammation.[1] this compound serves as an ideal starting point for building more complex drug candidates. The nitrile or its derivatives can interact with target proteins, while the hydroxyethyl side chain can be used to fine-tune solubility and metabolic stability.

Caption: Integration of building blocks into a drug discovery workflow.

Safety, Handling, and Storage

Specific GHS and safety data for this compound is limited. Therefore, safety precautions should be based on the closely related and well-documented compound, 1-(2-Hydroxyethyl)piperidine (CAS 3040-44-6). It should be handled as a hazardous chemical in a well-ventilated area or chemical fume hood.[6]

| Hazard Category | Classification & Precautionary Statements | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | [6] |

| Hazard Statements | H302: Harmful if swallowed.[6][7] H315: Causes skin irritation.[6][7] H319: Causes serious eye irritation.[6][7] H335: May cause respiratory irritation.[6] | |

| Precautionary Statements | P261: Avoid breathing vapors/mist.[6] P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[6]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors.[7] Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Conclusion

This compound is a strategically designed chemical intermediate with high potential for complex molecule synthesis. Its trifunctional nature allows for sequential and site-selective modifications, making it an asset in the construction of diverse chemical libraries for drug discovery. While publicly available data on its properties is still emerging, its structural relationship to well-known pharmacophores suggests it is a valuable tool for medicinal chemists aiming to develop next-generation therapeutics. Proper handling in accordance with the safety profile of related compounds is essential for its safe and effective use in a research setting.

References

- Loba Chemie. (2019, January 11). 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS. [Link]

- SD Fine-Chem. (n.d.). 1-(2-HYDROXYETHYL)

- PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine.

- Loba Chemie. (n.d.). 3040-44-6 CAS | 1-(2-HYDROXYETHYL) PIPERIDINE. [Link]

- PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-piperidone.

- AHH Chemical Co., Ltd. (n.d.). This compound - 95%. [Link]

- PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-methylpiperazine.

- Google Patents. (n.d.). US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.

- GNPS. (2020, November 16). GNPS Library Spectrum CCMSLIB00005774329. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5).

- PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. [Link]

- PubChemLite. (n.d.). Methyl 1-(2-hydroxyethyl)

- ChemUniverse. (n.d.). Request Bulk Quote - this compound. [Link]

- CAS Common Chemistry. (n.d.). 1-(2-Hydroxyethyl)-4-piperidinepropanol. [Link]

- Trofimov, A., et al. (2022).

- ResearchGate. (2023, May). a) Different modalities of piperidine-containing drugs and drug.... [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. 21168-73-0|this compound|BLD Pharm [bldpharm.com]

- 6. lobachemie.com [lobachemie.com]

- 7. fishersci.com [fishersci.com]

In-depth Technical Guide: Safety and Handling of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile

To the valued research community: After a comprehensive search for safety and toxicological data for 1-(2-Hydroxyethyl)piperidine-4-carbonitrile (CAS No. 21168-73-0), it has been determined that there is insufficient information available in the public domain to generate a complete and authoritative safety and handling guide that meets the standards of scientific integrity and personnel safety.

The available Safety Data Sheet (SDS) for this specific compound indicates "no data available" for critical hazard classifications, toxicological properties, and other essential safety information[1]. Providing a guide based on assumptions or data from structurally similar but distinct molecules would be scientifically unsound and could pose a significant safety risk to researchers.

The carbonitrile functional group can impart specific toxicological properties that may not be present in analogous structures without this group, such as 1-(2-hydroxyethyl)piperidine. Therefore, extrapolating safety data from such analogues is not a responsible or acceptable practice.

Recommendation for Researchers, Scientists, and Drug Development Professionals:

Given the lack of comprehensive safety data, it is imperative to treat this compound as a compound with unknown toxicity and hazards . A highly conservative approach to handling is required. We strongly advise performing a thorough risk assessment before any use and implementing the most stringent safety protocols.

For any laboratory planning to work with this compound, it is recommended to:

-

Commission independent toxicological and safety testing to establish a comprehensive hazard profile.

-

Consult with a certified industrial hygienist or safety professional to develop specific handling protocols based on the chemical structure and potential for hazardous reactions or decomposition products.

-

Assume the compound is highly toxic via all routes of exposure (inhalation, ingestion, and skin contact) and implement engineering controls and personal protective equipment accordingly.

This document will, therefore, outline a set of precautionary, non-specific handling guidelines based on best practices for handling novel chemical entities with unknown hazard profiles. These are not a substitute for a compound-specific risk assessment.

Part 1: Precautionary Hazard Identification and Classification

As the specific hazards are not established, a precautionary classification is prudent. Based on the functional groups present (tertiary amine, nitrile, alcohol), potential hazards could include:

-

Acute Toxicity: Nitriles can be toxic, and the overall molecule's toxicity is unknown.

-

Skin and Eye Irritation/Corrosion: Amines can be corrosive or irritating to the skin and eyes.

-

Respiratory Irritation: Volatile or aerosolized forms may irritate the respiratory tract.

Precautionary GHS Classification Table

| Hazard Class | Precautionary Category | Rationale |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2/3 (Assumed High) | Nitrile group and unknown overall toxicity. |

| Skin Corrosion/Irritation | Category 1B/2 (Assumed Corrosive/Irritant) | Presence of a tertiary amine. |

| Serious Eye Damage/Eye Irritation | Category 1 (Assumed Serious Damage) | Presence of a tertiary amine. |

| Specific Target Organ Toxicity | Unknown | No data available. |

Note: This table is for precautionary purposes only and is not based on experimental data for this compound.

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

A hierarchical approach to control is mandatory when handling chemicals of unknown toxicity.

Caption: Hierarchy of controls for handling chemicals with unknown hazards.

Step-by-Step PPE Protocol:

-

Respiratory Protection: A risk assessment should determine the need for respiratory protection. If there is a risk of aerosolization or if the compound is handled outside of a certified fume hood, a NIOSH-approved respirator with organic vapor cartridges is recommended.

-

Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards. A face shield should be worn over the goggles to protect against splashes.

-

Hand Protection: Wear double-layered chemical-resistant gloves (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove). Check glove manufacturer's compatibility charts. Dispose of gloves immediately after handling or if contamination is suspected.

-

Body Protection: Wear a chemically resistant lab coat, preferably one that is fully buttoned. For larger quantities or tasks with a higher splash potential, a chemically resistant apron over the lab coat is advised. Ensure legs and feet are fully covered with closed-toe, chemically resistant footwear.

Part 3: Precautionary Handling and Storage Procedures

Safe Handling Protocol:

-

Work Area Preparation: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be lined with absorbent, disposable bench paper.

-

Personnel Training: Ensure all personnel are trained on the potential (unknown) hazards and have read and understood the specific Standard Operating Procedure (SOP) for this compound.

-

Avoiding Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.

-

Material Transfer: Use spark-proof tools and equipment. When transferring, avoid generating dust or aerosols. Use a properly calibrated and functioning balance inside the fume hood for weighing.

-